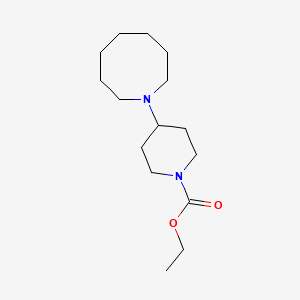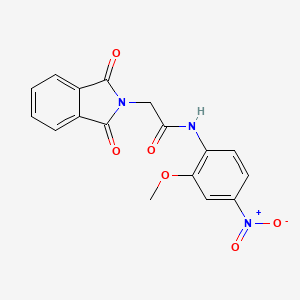![molecular formula C15H21NO4S B5012162 1-[(4-tert-butylphenyl)sulfonyl]proline](/img/structure/B5012162.png)
1-[(4-tert-butylphenyl)sulfonyl]proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The asymmetric synthesis of unsaturated, fused bicyclic proline analogues involves the treatment of cyclic bis(allylsulfoximine)titanium complexes with N-tert-butylsulfonyl imino ethyl ester, leading to enantio- and diastereomerically pure, bicyclic, N-tert-butylsulfonyl protected proline analogues with high regio- and diastereoselectivities (Koep, Gais, & Raabe, 2003). Furthermore, L-proline-promoted CuI-catalyzed coupling reactions of aryl halides with sulfinic acid salts have been used to synthesize aryl sulfones, including 4-phenylsulfonyl- and 4-methanesulfonyl-substituted L-phenylalanine derivatives (Zhu & Ma, 2005).
Molecular Structure Analysis
The motional restrictions of the proline pyrrolidine ring, due to the presence of substituents like the tert-butyl group, play a significant role in peptide and protein structures. The introduction of a sterically demanding tert-butyl group at C-4 in proline leads to significant effects on the pyrrolidine ring's puckering, demonstrating the impact of substituent modification on the conformational preferences of proline derivatives (Koskinen et al., 2005).
Chemical Reactions and Properties
The synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes demonstrates the versatility of 1-[(4-tert-butylphenyl)sulfonyl]proline derivatives in organic synthesis. These compounds act as N-(Boc)-protected nitrones, offering a novel class of reactants for the synthesis of N-(Boc)hydroxylamines and serving as valuable building blocks in organic chemistry (Guinchard, Vallée, & Denis, 2005).
Physical Properties Analysis
The analysis of physical properties, such as conformational preferences and crystalline structure, is crucial for understanding the reactivity and application of proline derivatives. The crystal structure analysis of tert-butyloxycarbonylglycyl-L-proline and its benzyl ester highlights the extended conformation of these molecules, contributing to the knowledge of peptide conformations and their implications in peptide synthesis and design (Marsh, Narasimha Murthy, & Venkatesan, 1977).
Chemical Properties Analysis
The chemical properties of this compound derivatives, including their reactivity and the ability to undergo various chemical transformations, are essential for their application in synthetic chemistry. The development of methods for the synthesis of N-sulfonyl amidines from proline, involving decarboxylative coupling under metal- and oxidant-free conditions, showcases the innovative approaches to harnessing the chemical properties of proline derivatives for green synthesis (Liu et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 1-[(4-tert-butylphenyl)sulfonyl]proline is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, thus regulating the bioavailability of glucocorticoids .
Mode of Action
This interaction could result in changes to the levels of cortisol and cortisone in the body, impacting various physiological processes .
Biochemical Pathways
The compound’s interaction with Corticosteroid 11-beta-dehydrogenase isozyme 1 affects the glucocorticoid metabolic pathway . By potentially inhibiting the enzyme, the compound could disrupt the conversion of cortisol to cortisone, leading to alterations in the downstream effects of these hormones .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its interaction with Corticosteroid 11-beta-dehydrogenase isozyme 1 . By potentially inhibiting this enzyme, the compound could affect the balance of cortisol and cortisone in the body, influencing a range of physiological processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound .
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18/h6-9,13H,4-5,10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTKDYYHVNHFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)pyridinium iodide](/img/structure/B5012080.png)
![1-benzyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridinium chloride](/img/structure/B5012084.png)

![1-[(2-naphthyloxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5012090.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide](/img/structure/B5012092.png)
![N-ethyl-2-(1H-pyrazol-1-yl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5012096.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B5012114.png)
![4-(4-nitrophenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-1,3-thiazole](/img/structure/B5012134.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012142.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4,4,4-trifluorobutyl)-3-piperidinol](/img/structure/B5012150.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B5012152.png)

![1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B5012174.png)